2,6-Dimethylhepta-1,5-dien-3-one
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Overview
Description
2,6-Dimethylhepta-1,5-dien-3-one, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a yellow liquid with a characteristic odor and is used in various chemical applications. The compound is notable for its conjugated diene structure, which makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylhepta-1,5-dien-3-one can be synthesized through several methods. One common method involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is then hydrated using methanolic boron trifluoride and mercuric oxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylhepta-1,5-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the conjugated diene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and hydrogen halides are commonly employed.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Dimethylhepta-1,5-dien-3-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethylhepta-1,5-dien-3-one involves its interaction with molecular targets through its conjugated diene structure. This allows it to participate in various chemical reactions, such as electrophilic addition and substitution, which can alter the structure and function of target molecules. The pathways involved often include the formation of carbocation intermediates and resonance stabilization .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylhepta-1,5-dien-3-yl acetate: Similar in structure but with an acetate group.
2,6-Dimethylhepta-2,5-dien-4-one: A positional isomer with different reactivity.
2,5-Heptadien-4-one: Lacks the methyl groups, leading to different chemical properties.
Uniqueness
2,6-Dimethylhepta-1,5-dien-3-one is unique due to its specific conjugated diene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
Properties
CAS No. |
93233-82-0 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,6-dimethylhepta-1,5-dien-3-one |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h5H,3,6H2,1-2,4H3 |
InChI Key |
LKJZUSHUIDUYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)C(=C)C)C |
Origin of Product |
United States |
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